1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-13-6-4-11(5-7-13)8-17-15(21)14-10-20(19-18-14)9-12-2-1-3-12/h4-7,10,12H,1-3,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMCYGLGGKAHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The specific structure can be represented as follows:
- IUPAC Name : 1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Chemical Formula : C_{15}H_{18}F N_{5}O
- Molecular Weight : 299.34 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer therapy and other therapeutic areas.
Anticancer Activity
Research indicates that compounds with a triazole moiety often exhibit significant anticancer properties. The following table summarizes findings from various studies on the anticancer activity of similar triazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H460 (Lung Cancer) | 6.06 | Induces apoptosis via ROS generation |
| Compound B | Jurkat (Leukemia) | 0.65 | DNA damage and mitochondrial dysfunction |
| Compound C | CAKI-1 (Kidney Cancer) | 0.15 | Inhibits cell growth through apoptosis |
Case Study : In a study evaluating the antiproliferative effects of triazole derivatives, compound 4a demonstrated high cytotoxicity against several leukemia cell lines including K-562 and HL-60, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The mechanism involved DNA fragmentation and morphological changes indicative of apoptosis.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A recent investigation revealed that derivatives similar to 1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibited activity against various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 0.0063 |
| Compound E | S. aureus | 0.0125 |
These findings suggest that the compound could be effective against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Many studies have shown that triazole derivatives can induce apoptosis in cancer cells by triggering reactive oxygen species (ROS) production and disrupting mitochondrial function .
- DNA Interaction : Some compounds have been reported to cause DNA damage without directly intercalating into DNA structures, which is crucial for their anticancer efficacy .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance the compound's interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
- Anticancer Potential : Preliminary research indicates that this compound could inhibit tumor growth in specific cancer cell lines. The triazole ring is known to interfere with cellular processes critical for cancer cell proliferation.
- Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the applications of this compound:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli strains | Antimicrobial therapy |
| Study B | Showed inhibition of proliferation in breast cancer cell lines | Cancer treatment |
| Study C | Exhibited reduced inflammation in animal models | Anti-inflammatory drug development |
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorobenzyl substituent in the target compound likely improves metabolic stability over chlorophenyl or methoxyphenyl groups due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Amino Substitution: The 5-amino variant (e.g., 5-amino-1-[(4-fluorophenyl)methyl]-...) introduces an additional hydrogen-bond donor, which could alter solubility or target interactions compared to the target compound’s unsubstituted triazole ring .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | ZIPSEY (Shen et al., 2013) | 6q (MKA004) |
|---|---|---|---|
| LogP | ~2.5* (moderate lipo.) | 3.1 (higher lipo.) | 2.8 (balanced) |
| Solubility (aq.) | Low (cyclobutyl effect) | Very low (chlorophenyl) | Moderate (fluorophenyl) |
| Hydrogen Bond Acceptors | 4 | 5 | 4 |
| Metabolic Stability | High (fluorine) | Moderate (chlorine) | High (fluorine) |
Preparation Methods
Introduction of the Cyclobutylmethyl Group
The cyclobutylmethyl substituent is introduced at the triazole’s 1-position via nucleophilic substitution. Source highlights alkylation strategies for triazole derivatives using alkyl halides under basic conditions. For this compound:
-
Deprotonation : The triazole intermediate is treated with potassium carbonate in anhydrous dimethylformamide (DMF) at 0°C to generate the triazolate anion.
-
Alkylation : Cyclobutylmethyl bromide is added dropwise, and the reaction proceeds at 60°C for 6 hours. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated to yield 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via ammonolysis. Source details amidation using formamidine acetate in alcoholic solvents:
-
Activation : The carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane at 0°C for 2 hours to form the acyl chloride.
-
Amination : 4-Fluorobenzylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified via recrystallization from ethanol/water (3:1 v/v), yielding the final carboxamide.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Table 1 compares yields for the cycloaddition step under varying conditions:
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butanol/H₂O | CuI, NaAsc | 60 | 12 | 78 |
| Ethanol/H₂O | CuI, NaAsc | 60 | 12 | 65 |
| DMF | CuI, NaAsc | 80 | 8 | 58 |
The tert-butanol/water system maximizes yield due to improved solubility of both azide and alkyne reactants.
Alkylation Efficiency
Table 2 evaluates alkylating agents for introducing the cyclobutylmethyl group:
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cyclobutylmethyl Br | K₂CO₃ | DMF | 72 |
| Cyclobutylmethyl Cl | K₂CO₃ | DMF | 55 |
| Cyclobutylmethyl Br | Cs₂CO₃ | DMF | 68 |
Cyclobutylmethyl bromide with potassium carbonate in DMF provides optimal results.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.35–7.28 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 4.65 (d, 2H, J = 5.6 Hz, -CH₂-C₆H₄F), 4.20 (d, 2H, J = 7.2 Hz, -CH₂-cyclobutyl), 3.10–2.95 (m, 1H, cyclobutyl-CH), 2.20–1.80 (m, 6H, cyclobutyl-CH₂).
-
FTIR (cm⁻¹): 3270 (N-H stretch), 1665 (C=O amide), 1605 (C=N triazole).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) confirms ≥98% purity.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for the cycloaddition step to enhance heat transfer and reduce reaction time. Source emphasizes solvent recycling in the amidation step to minimize waste.
Challenges and Mitigation Strategies
-
Byproduct Formation : Residual acyl chloride may hydrolyze to carboxylic acid during amidation. Adding molecular sieves (4Å) absorbs generated HCl, improving carboxamide yield.
-
Low Alkylation Efficiency : Steric hindrance from the cyclobutyl group slows alkylation. Increasing reaction temperature to 70°C and using a 10% excess of alkylating agent enhances conversion .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Cyclobutylmethyl azide preparation via nucleophilic substitution of cyclobutylmethyl bromide with sodium azide.
- Reaction with a propargyl carboxamide intermediate (e.g., N-(4-fluorobenzyl)propiolamide) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 25–50°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent connectivity and purity. Key signals include the triazole C-H proton (δ 8.1–8.3 ppm) and fluorophenyl aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Solubility/LogP : Experimental determination via shake-flask method (water/octanol) or computational prediction using software like MarvinSketch .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- In vitro screening : Dose-response assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability tests. IC₅₀ values <10 µM indicate therapeutic potential .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodology :
- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol) to grow single crystals. The cyclobutylmethyl group may induce steric hindrance, requiring low-temperature (100 K) data collection .
- Refinement : Employ SHELXL for structure solution. Challenges include disorder in the cyclobutyl ring; apply restraints (e.g., DFIX, DANG) and validate with R-factor (<5%) and residual electron density maps .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?
- Methodology :
- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., fluorine’s electronegativity, cyclobutyl’s lipophilicity) with observed bioactivity. Adjust descriptors (e.g., polar surface area) if discrepancies arise .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt) to reconcile poor aqueous solubility with in vitro potency .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., kinase inhibition)?
- Methodology :
- Analog synthesis : Replace cyclobutylmethyl with cyclohexylmethyl or benzyl groups to assess steric effects.
- Enzyme assays : Test inhibition of tyrosine kinases (e.g., EGFR) via fluorescence polarization. Triazole-carboxamide derivatives show competitive binding with ATP pockets (Kᵢ <100 nM) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent studies : Administer compound (10–50 mg/kg, oral or IV) to assess plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability. Monitor liver enzymes (ALT/AST) and renal function (creatinine) for toxicity .
- Metabolite profiling : LC-MS/MS analysis of plasma and urine to identify oxidative metabolites (e.g., hydroxylation at cyclobutylmethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
